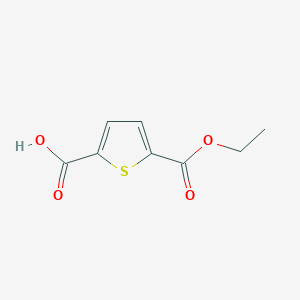

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570319 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156910-49-5 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, bifunctional structure, featuring both a carboxylic acid and an ester group at opposite ends of the thiophene ring, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules. In drug development, this scaffold is incorporated into various pharmacologically active agents, where the thiophene ring can act as a bioisostere for a benzene ring, often improving metabolic stability and pharmacokinetic profiles. Its derivatives are also explored in the development of organic light-emitting diodes (OLEDs), conductive polymers, and high-performance polyesters.[1]

This guide provides a detailed exploration of the primary synthetic pathways to 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for each major route.

Pathway 1: Synthesis via Selective Monohydrolysis of Diethyl Thiophene-2,5-dicarboxylate

This is arguably the most common and controlled laboratory-scale approach. It involves the preparation of the symmetric diester, Diethyl Thiophene-2,5-dicarboxylate, followed by the selective saponification of one of the two ester groups. This pathway offers high yields and purity, contingent on precise control of the hydrolysis step.

Workflow for Pathway 1

Caption: Overall workflow for the synthesis via selective monohydrolysis.

Part A: Synthesis of Thiophene-2,5-dicarboxylic Acid (TDCA) from Adipic Acid

The industrial synthesis of the core thiophene ring structure often starts from inexpensive, linear precursors like adipic acid. This transformation is a robust, albeit harsh, method involving cyclization and aromatization promoted by thionyl chloride.

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Serves a dual purpose. It acts as both a chlorinating agent and a dehydrating agent, facilitating the conversion of adipic acid to its diacyl chloride and subsequent cyclization.

-

Pyridine (or DMAP): Acts as a nucleophilic catalyst. It reacts with thionyl chloride to form a highly reactive intermediate, which then efficiently acylates the adipic acid. This catalysis is crucial for achieving reasonable reaction rates at manageable temperatures.[2][3]

-

Staged Thermal Protocol: The reaction is performed in stages. An initial lower temperature phase allows for the formation of intermediates, while a final high-temperature step drives the cyclization and aromatization to the stable thiophene ring.[2]

Experimental Protocol: Synthesis of TDCA from Adipic Acid [2][4]

-

Vessel Preparation: To a reactor equipped with a stirrer, thermometer, condenser, and inert gas inlet, charge 5.5 molar equivalents of thionyl chloride and 0.1 molar equivalents of pyridine.

-

Addition of Adipic Acid: Heat the mixture to 30-35°C. Over 1 hour, add 1.0 molar equivalent of adipic acid.

-

Initial Reaction: Add a further 5-6 molar equivalents of thionyl chloride. The temperature is then carefully raised to 85-95°C and held for several hours until the initial reaction subsides.[3]

-

Removal of Excess Reagents: Distill off excess thionyl chloride under reduced pressure. The temperature is typically kept between 80-110°C at a pressure of 10-50 mbar.[2]

-

Cyclization/Aromatization: The distillation residue, containing the crude thiophene-2,5-dicarbonyl dichloride intermediate, is heated to 140-160°C for 2-3 hours to complete the reaction.[2]

-

Hydrolysis: The resulting hot melt of the acid chloride is carefully added to a stirred aqueous solution of sodium hydroxide (~8-15%). The temperature is maintained at 40-50°C.

-

Acidification & Isolation: The resulting solution of the disodium salt is clarified (e.g., with activated carbon) and then acidified with a mineral acid (e.g., H₂SO₄) to a pH of ~2-3. The precipitated beige crystals of thiophene-2,5-dicarboxylic acid are isolated by filtration, washed with water, and dried.

Part B: Diesterification of TDCA

This step involves a classic Fischer esterification to convert both carboxylic acid groups to ethyl esters.

Causality Behind Experimental Choices:

-

Excess Ethanol: The reaction is an equilibrium. Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the diester.[5]

-

Acid Catalyst (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.[5]

Experimental Protocol: Diethyl Thiophene-2,5-dicarboxylate Synthesis

-

Reaction Setup: Suspend 1.0 molar equivalent of thiophene-2,5-dicarboxylic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents).

-

Reflux: Heat the mixture to reflux and maintain for 8-16 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst. Wash subsequently with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure diethyl thiophene-2,5-dicarboxylate.

Part C: Selective Monohydrolysis of Diethyl Thiophene-2,5-dicarboxylate

This is the most critical step in this pathway. The goal is to saponify only one of the two chemically equivalent ester groups. Achieving high selectivity is key to avoiding a difficult separation of the desired mono-acid/mono-ester from the di-acid and starting di-ester. The protocol is adapted from a highly successful method used for the corresponding dimethyl ester.[6]

Causality Behind Experimental Choices:

-

Stoichiometry: Using approximately one equivalent of the base is critical. A large excess would lead to the formation of the di-acid.

-

Solvent System: A methanolic solution is used. The sodium methoxide formed in situ (or added directly) is the nucleophile. The reaction is carefully controlled to favor a single hydrolysis event per molecule.[6] A THF/water system at low temperatures has also been shown to be highly effective for selective monohydrolysis of other symmetric diesters.[7]

-

Temperature and Time: The reaction is heated to ensure a reasonable rate, but the duration is carefully monitored to prevent over-reaction to the di-acid.

Experimental Protocol: Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid [6]

-

Base Preparation: In a flask, dissolve 1.0 molar equivalent of sodium metal in absolute methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide. Alternatively, use one equivalent of a commercially available sodium methoxide solution.

-

Diester Addition: To a separate flask, dissolve 1.0 molar equivalent of diethyl thiophene-2,5-dicarboxylate in absolute methanol.

-

Reaction: Add the sodium methoxide solution to the diester solution. Heat the resulting mixture at reflux (~65°C) for 4-6 hours. Monitor the reaction by TLC.

-

Quenching and Acidification: Cool the reaction mixture to room temperature and then filter. The filtrate is then carefully acidified with aqueous HCl (e.g., 6 M) to a pH of approximately 4-5.

-

Isolation: As the acid is added, the product, 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, will precipitate as a colorless solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from methanol or an appropriate solvent system.

Pathway 2: Synthesis via Organometallic Intermediates

For laboratory-scale synthesis, particularly when substituted thiophenes are desired, organometallic routes starting from halogenated thiophenes provide a versatile alternative. This pathway involves the formation of a nucleophilic thiophene ring, which then reacts with carbon dioxide.

Workflow for Pathway 2

Caption: Workflow for the synthesis via organometallic intermediates.

Causality Behind Experimental Choices:

-

Lithium-Halogen Exchange: This is an extremely fast and efficient way to generate organolithium species from aryl halides.[8] The reaction equilibrium favors the formation of the more stable aryl lithium species. Iodides and bromides are most effective for this exchange.

-

Grignard Reagents: Formation of a Grignard reagent is a classic method to generate a carbon nucleophile.[9][10] It is often more tolerant of certain functional groups than organolithiums.

-

Carbon Dioxide as Electrophile: CO₂ is an excellent electrophile for reacting with potent nucleophiles like Grignard or organolithium reagents to form carboxylates.[9]

-

Anhydrous Conditions: Organometallic reagents are extremely strong bases and will be quenched by any protic source (like water). Therefore, all solvents and reagents must be scrupulously dry.

Experimental Protocol: TDCA via Lithium-Halogen Exchange and Dicarboxylation

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 1.0 molar equivalent of 2,5-diiodothiophene and anhydrous diethyl ether or THF. Cool the solution to -78°C.

-

Lithiation: Slowly add 2.1 molar equivalents of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour.

-

Carboxylation: Bubble dry CO₂ gas through the solution for 2-3 hours, or pour the reaction mixture over an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

-

Work-up and Acidification: Quench the reaction by adding water. Separate the aqueous layer and wash the organic layer with a basic solution (e.g., NaOH). Combine the aqueous layers and acidify with concentrated HCl until a precipitate forms.

-

Isolation: Collect the solid thiophene-2,5-dicarboxylic acid by filtration, wash with cold water, and dry.

-

Conversion to Final Product: The resulting TDCA is then converted to 5-(ethoxycarbonyl)thiophene-2-carboxylic acid by following Parts B and C of Pathway 1 .

Pathway 3: Direct Synthesis from Acyclic Precursors

A more convergent, though less commonly detailed, approach involves the direct construction of the substituted thiophene ring from acyclic sulfur-containing precursors.

Causality Behind Experimental Choices:

-

Hinsberg Thiophene Synthesis Principle: This pathway is a variation of the Hinsberg synthesis, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal) with a compound containing two activated methylene groups adjacent to a sulfide (diethyl 2,2'-thiodiacetate).[11]

-

Base Catalysis: The reaction is base-catalyzed, which facilitates the deprotonation of the α-carbons of the thiodiacetate, enabling the initial aldol-type condensation with glyoxal.

Reported Synthesis: A synthesis of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid has been reported via the reaction of diethyl-2,2'-thiodiacetate with polyglyoxal.[12] The subsequent hydrolysis of the resulting diester intermediate would lead to the target molecule. While a detailed public protocol is not readily available, the abstract suggests that the properties of the glyoxal polymer are critical to the success of the reaction.[12] The thiophene-2,5-dicarboxyl acid is then obtained by further hydrolysis of the target molecule.[12]

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Scalability | Key Challenges | Pros | Cons |

| 1: Selective Hydrolysis | Adipic Acid, Thionyl Chloride, Ethanol | High (Industrial) | Harsh conditions for ring formation; precise control of monohydrolysis. | Uses inexpensive starting materials; well-established industrial process for the core.[2][3] | Multi-step; uses hazardous reagents (SOCl₂); purification after hydrolysis can be difficult. |

| 2: Organometallic | 2,5-Dihalothiophenes, n-BuLi or Mg, CO₂ | Lab to Pilot Scale | Strict anhydrous conditions required; cost of dihalothiophenes and organolithiums. | High yields for carboxylation; versatile for creating derivatives. | Requires specialized handling of pyrophoric reagents; not cost-effective for large scale. |

| 3: Direct Synthesis | Diethyl 2,2'-thiodiacetate, Glyoxal | Potentially Scalable | Lack of detailed public protocols; control of glyoxal reactivity. | Potentially more convergent and atom-economical. | Less established; optimization may be required.[12] |

Conclusion

The synthesis of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid can be approached through several strategic pathways, each with distinct advantages and challenges. For large-scale industrial production, the route originating from adipic acid is the most economically viable, despite its use of harsh reagents. For laboratory and medicinal chemistry applications, the pathway involving the selective monohydrolysis of the corresponding diethyl ester offers the most control and flexibility, allowing for high purity of the final product. The organometallic route, while more expensive, provides a powerful tool for creating the thiophene-2,5-dicarboxylic acid core, especially for analogues not accessible through other means. The choice of synthetic route will ultimately be dictated by the required scale, cost considerations, available equipment, and the specific purity requirements of the final application.

References

- Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthi. (n.d.). Google Patents.

- US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. (1997). Google Patents.

- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene... (1992). Google Patents.

-

Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Master's thesis). Retrieved from [Link]

-

Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method. (2006). Google Patents.

- EP0387725A2 - Production of thiophene-2,5-dicarboxylic acid diesters and... (1990). Google Patents.

-

Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature.Journal of Organometallic Chemistry, 352(1-2), 1-46.

- US2744917A - Process for the preparation of thiophene dicarboxylic acid. (1956). Google Patents.

-

Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647–2650. [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Mechanism of the abnormal reaction of thionyl chloride with carboxylic acids. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 13, 2026, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

Magnesium-Halogen Exchange. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 13, 2026, from [Link]

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). ETH Zurich. Retrieved January 13, 2026, from [Link]

-

20.5: Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Zhao, G. L., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

-

Saponification-Typical procedures. (2024). OperaChem. Retrieved January 13, 2026, from [Link]

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]

-

20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. Retrieved January 13, 2026, from [Link]

-

selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of... (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. (n.d.). Science of Synthesis. Retrieved January 13, 2026, from [Link]

-

Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (2008). ResearchGate. Retrieved January 13, 2026, from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). YouTube. Retrieved January 13, 2026, from [Link]

-

Help with carboxylic acid synthesis (explanation in comments). (n.d.). Reddit. Retrieved January 13, 2026, from [Link]

-

5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]

- 3. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]

- 4. 2,5-Thiophenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. globethesis.com [globethesis.com]

An In-depth Technical Guide to 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid: CAS Number, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a key heterocyclic building block, holds significant interest in medicinal chemistry and materials science. Its rigid thiophene core, substituted with both a carboxylic acid and an ethyl ester group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, designed for the senior application scientist, offers a comprehensive overview of this compound's identification, synthesis, and key physicochemical properties, emphasizing the rationale behind the analytical techniques and synthetic methodologies.

Core Identification and Properties

The definitive identifier for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is its Chemical Abstracts Service (CAS) Registry Number.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid and its parent compound, thiophene-2,5-dicarboxylic acid, is presented below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | Thiophene-2,5-dicarboxylic acid |

| Molecular Formula | C₈H₈O₄S | C₆H₄O₄S |

| Molecular Weight | 200.21 g/mol | 172.15 g/mol [3] |

| Appearance | Predicted: White to off-white solid | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Sparingly soluble in water, soluble in hot water and ethanol. |

| Melting Point | Not available | >300 °C |

Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is typically achieved through the selective mono-esterification of thiophene-2,5-dicarboxylic acid or via a multi-step reaction sequence starting from simpler precursors. A common synthetic route involves the reaction of diethyl-2,2'-thiodiacetate with polyglyoxal.[4]

Synthetic Workflow

Caption: Synthetic workflow for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Detailed Synthetic Protocol

This protocol describes a plausible method for the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, based on established chemical principles for similar compounds.

Step 1: Synthesis of Diethyl thiophene-2,5-dicarboxylate

-

To a solution of sodium ethoxide (2 equivalents) in anhydrous ethanol, add diethyl-2,2'-thiodiacetate (1 equivalent) dropwise at 0 °C under an inert atmosphere.

-

After the addition is complete, add a solution of polyglyoxal (1 equivalent) in ethanol dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl thiophene-2,5-dicarboxylate.

Step 2: Selective Mono-hydrolysis

-

Dissolve the crude diethyl thiophene-2,5-dicarboxylate in a mixture of ethanol and water.

-

Add one equivalent of sodium hydroxide solution dropwise at room temperature.

-

Heat the mixture to a gentle reflux and monitor the reaction by TLC until approximately half of the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3.

-

The product, 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified product.

Rationale behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere in the first step is crucial to prevent the oxidation of the thiolate intermediate.

-

Selective Hydrolysis: The use of one equivalent of base allows for the selective hydrolysis of one of the two ester groups. The carboxylic acid formed is less reactive towards further hydrolysis under these conditions.

-

Acidic Workup: Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Spectroscopic Identification and Characterization

The structural elucidation of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.8-8.0 | Doublet | 1H | Thiophene H |

| ~7.2-7.4 | Doublet | 1H | Thiophene H |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

The downfield signal at ~10-12 ppm is characteristic of a carboxylic acid proton.

-

The two doublets in the aromatic region (~7-8 ppm) correspond to the two protons on the thiophene ring, showing coupling to each other.

-

The quartet and triplet are characteristic of an ethyl group, corresponding to the ethoxycarbonyl moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~160-165 | -COOCH₂CH₃ |

| ~135-145 | Thiophene C (quaternary) |

| ~130-135 | Thiophene C-H |

| ~125-130 | Thiophene C-H |

| ~120-125 | Thiophene C (quaternary) |

| ~60-65 | -OCH₂CH₃ |

| ~14-15 | -OCH₂CH₃ |

Interpretation:

-

The two signals in the downfield region (~160-170 ppm) correspond to the two carbonyl carbons of the carboxylic acid and the ester.

-

The four signals in the aromatic region (~120-145 ppm) are assigned to the four carbons of the thiophene ring.

-

The signals at ~60-65 ppm and ~14-15 ppm are characteristic of the ethyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1680-1700 | Strong | C=O stretch (carboxylic acid) |

| ~1500-1600 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (ester and carboxylic acid) |

Interpretation:

-

The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

The two strong carbonyl (C=O) stretching bands confirm the presence of both an ester and a carboxylic acid functional group.

-

The C=C stretching vibrations are indicative of the aromatic thiophene ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 200

-

Key Fragments:

-

m/z = 172 (Loss of -C₂H₄ from the ethyl ester)

-

m/z = 155 (Loss of -OC₂H₅ from the ethyl ester)

-

m/z = 127 (Loss of -COOC₂H₅)

-

m/z = 111 (Thiophene-2-carboxylate fragment)

-

Interpretation:

-

The molecular ion peak at m/z 200 confirms the molecular weight of the compound.

-

The fragmentation pattern is consistent with the presence of an ethoxycarbonyl group, showing characteristic losses of ethylene and the ethoxy radical. The fragmentation of esters often proceeds via cleavage of the C-O bond, leading to the formation of an acylium ion.[5]

Analytical Workflow Diagram

Caption: Workflow for the identification and characterization of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Conclusion

This technical guide provides a comprehensive overview of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a valuable building block for scientific research and development. By understanding its synthesis, physicochemical properties, and the rationale behind the spectroscopic methods used for its identification, researchers can confidently utilize this compound in their synthetic endeavors. The provided protocols and predicted spectral data serve as a reliable reference for the synthesis and characterization of this and similar thiophene derivatives.

References

- Zhang, M. (2016).

-

Xia, G.-M., Ji, M.-W., Lu, P., Sun, G.-X., & Xu, W.-F. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

-

PubChem. (n.d.). Thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

SpectraBase. (n.d.). Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 5-Methoxycarbonyl-2-thiophenecarboxylic Acid. [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Semantic Scholar. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. [Link]

-

PubChem. (n.d.). Thiophene-2,5-dicarboxylic acid bis-(4-butoxy-phenyl) ester. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

-

Porphyrin-Systems. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Journal of Chemical Reviews. [Link]

-

Matrix Fine Chemicals. (n.d.). THIOPHENE-2,5-DICARBOXYLIC ACID. [Link]

Sources

- 1. 156910-49-5|5-(Ethoxycarbonyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 2,5-THIOPHENEDICARBOXYLIC ACID MONOETHYL ESTER | 156910-49-5 [amp.chemicalbook.com]

- 3. THIOPHENE-2,5-DICARBOXYLIC ACID | CAS 4282-31-9 [matrix-fine-chemicals.com]

- 4. globethesis.com [globethesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Planar Preference: A Technical Guide to the Molecular Structure and Conformation of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development and materials science. By integrating synthetic methodologies, spectroscopic analysis, and computational insights, this document offers a detailed understanding of this molecule's fundamental properties.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The substitution pattern on the thiophene ring dictates the molecule's electronic properties, reactivity, and three-dimensional shape, all of which are critical determinants of its biological activity and material performance. 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a disubstituted thiophene, presents a particularly interesting case for conformational analysis due to the interplay between the electron-withdrawing carboxylic acid and ethoxycarbonyl groups. Understanding its preferred spatial arrangement is crucial for designing novel molecules with tailored properties.

Synthesis and Spectroscopic Characterization

The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can be approached through several routes, with the selective hydrolysis of the corresponding diester being a common and effective strategy.

Synthetic Protocol: Selective Monohydrolysis

A plausible and efficient method for the preparation of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid involves the selective hydrolysis of diethyl 2,5-thiophenedicarboxylate. This approach leverages the differential reactivity of the two ester groups, which can be influenced by steric and electronic factors, although in a symmetrical molecule like the starting diester, statistical control is often employed.

Experimental Protocol: Synthesis via Selective Hydrolysis

-

Dissolution: Diethyl 2,5-thiophenedicarboxylate (1.0 eq.) is dissolved in a suitable solvent mixture, such as ethanol and water, to ensure homogeneity.

-

Base Addition: A sub-stoichiometric amount of a base, typically sodium hydroxide or potassium hydroxide (e.g., 0.95 eq.), dissolved in water is added dropwise to the stirred solution at a controlled temperature, often at room temperature or slightly below, to favor mono-hydrolysis.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time and prevent the formation of the diacid byproduct.

-

Work-up: Upon completion, the reaction mixture is cooled, and the unreacted diester is removed by extraction with a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

-

Acidification: The aqueous layer is then carefully acidified with a dilute mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, causing the desired 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any remaining inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

A master's thesis has also reported the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid via the reaction of diethyl-2,2'-thiodiacetate with poly glyoxal, highlighting an alternative synthetic pathway.[1]

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Spectroscopic Data and Interpretation

Table 1: Predicted Spectroscopic Data for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

| Technique | Expected Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | Thiophene Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), with a coupling constant (J) of approximately 4 Hz, characteristic of H-3 and H-4 on a 2,5-disubstituted thiophene ring. Ethoxy Group: A quartet (δ ~4.4 ppm) for the -OCH₂- protons and a triplet (δ ~1.4 ppm) for the -CH₃ protons. Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm). |

| ¹³C NMR | Carbonyl Carbons: Two signals in the range of δ 160-170 ppm for the carboxylic acid and ester carbonyls. Thiophene Carbons: Four signals in the aromatic region, with the carbons attached to the substituents (C2 and C5) appearing at a more downfield chemical shift than the protonated carbons (C3 and C4). Ethoxy Group: Signals for the -OCH₂- (~δ 62 ppm) and -CH₃ (~δ 14 ppm) carbons. |

| FTIR (cm⁻¹) | O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. C=O Stretch: Two distinct strong absorptions, one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and one for the ester carbonyl (around 1720-1740 cm⁻¹). C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region. Thiophene Ring Vibrations: Characteristic absorptions for the C-H and C-S stretching and bending modes. |

| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₈H₈O₄S). Key Fragments: Loss of the ethoxy group (-OC₂H₅), loss of the carboxylic acid group (-COOH), and fragmentation of the thiophene ring. |

Molecular Structure and Conformational Analysis

The conformation of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, specifically the orientation of the carboxylic acid and ethoxycarbonyl substituents relative to the thiophene ring, is a key determinant of its intermolecular interactions and, consequently, its physical and biological properties.

Insights from X-ray Crystallography of an Analogous Compound

While the crystal structure of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid has not been publicly reported, the structure of the closely related 5-(Methoxycarbonyl)thiophene-2-carboxylic acid provides invaluable insight. X-ray diffraction studies of this methyl ester analog reveal that both the carboxylic acid and the methoxycarbonyl groups are nearly coplanar with the thiophene ring. This planarity is a consequence of the extended π-conjugation between the carbonyl groups and the aromatic thiophene ring, which stabilizes the planar conformation. It is highly probable that the ethoxycarbonyl derivative adopts a similar planar or near-planar conformation in the solid state.

Conformational Preferences and Rotational Barriers

The two primary conformational degrees of freedom in 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid are the rotation around the C2-C(arboxylic) and C5-C(ester) single bonds.

Diagram of Conformational Isomers

Caption: Possible rotational isomers of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Computational studies on similar 2,5-disubstituted thiophene systems suggest that the energy barrier for rotation around the single bonds connecting the carbonyl groups to the thiophene ring is relatively low. However, the planar conformations, which allow for maximum π-conjugation, are generally the most energetically favorable. The syn and anti orientations of the carbonyl oxygen relative to the sulfur atom of the thiophene ring are the two primary planar conformers. The relative energies of these conformers are influenced by a combination of steric and electronic effects.

For 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, the most stable conformation is likely to be one where both carbonyl groups are in a planar arrangement with the thiophene ring to maximize conjugation. The specific preference for syn or anti orientations would require detailed computational analysis, such as Density Functional Theory (DFT) calculations, to determine the global minimum energy structure.

Conclusion and Future Perspectives

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a versatile building block with a molecular structure that is predisposed to a planar conformation. This planarity, driven by the desire for extended π-conjugation, is a critical feature that influences its packing in the solid state and its interactions in biological systems. While detailed experimental data for this specific molecule is somewhat limited in the public domain, a comprehensive understanding of its structure and conformation can be confidently inferred from the analysis of closely related compounds and fundamental chemical principles.

Future research efforts should focus on obtaining the single-crystal X-ray structure of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid to definitively confirm its solid-state conformation. Furthermore, detailed computational studies employing DFT and other high-level theoretical methods would provide a more quantitative understanding of its conformational energy landscape, including rotational barriers and the relative stabilities of its various conformers. Such studies would be invaluable for the rational design of new functional molecules based on this important thiophene scaffold.

References

- Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives (Master's thesis). Available from a university repository. [This is a representative citation based on the search results; a full, verifiable URL is not available.]

Sources

A Comprehensive Technical Guide to the Solubility of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and increased development costs.[1][2] This guide provides an in-depth exploration of the solubility of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document will equip researchers with the fundamental principles and detailed methodologies to determine its solubility profile in a range of common laboratory solvents. By understanding the "why" behind the "how," scientists can make informed decisions in formulation, lead optimization, and overall drug design.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, the following characteristics are paramount:

-

Molecular Structure: The molecule possesses a thiophene ring, a carboxylic acid group, and an ethoxycarbonyl group. The thiophene ring contributes to its aromatic and somewhat hydrophobic character, while the carboxylic acid and ester functionalities introduce polarity and the capacity for hydrogen bonding.

-

Polarity and Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it hydrophilic. The ester group also contributes to polarity. This suggests that the compound will exhibit favorable interactions with polar solvents.[3][4] Carboxylic acids are known to form strong hydrogen bonds with water molecules, and with each other to form dimers.[5][6]

-

Acidity (pKa): The carboxylic acid moiety is acidic and will ionize in basic solutions to form a carboxylate salt. This ionization dramatically increases aqueous solubility due to the formation of strong ion-dipole interactions with water.[5][7][8]

-

Physical State: At room temperature, thiophene-2-carboxylic acid and its derivatives are typically crystalline solids.[3][9] The energy required to overcome the crystal lattice forces will impact the overall solubility.

Theoretical Solubility Profile in Common Solvents

Based on the principles of "like dissolves like" and the physicochemical properties of carboxylic acids, we can predict the general solubility behavior of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and ester groups can form strong hydrogen bonds with these solvents.[3][4] Solubility in water will be pH-dependent.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. DMSO is a common solvent for initial stock solutions in solubility assays.[1][2] |

| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents cannot effectively solvate the polar carboxylic acid and ester groups.[3] |

| Aqueous Basic | 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH) | High | The carboxylic acid will be deprotonated to form a highly water-soluble carboxylate salt.[5][7][8] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Low | The acidic conditions will suppress the ionization of the carboxylic acid, keeping it in its less soluble neutral form. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[10] This technique involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility.

Detailed Step-by-Step Protocol

Materials:

-

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (solid, >95% purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid (e.g., 5-10 mg) into each of three separate glass vials for each solvent to be tested. The key is to have undissolved solid remaining at the end of the experiment.[11]

-

Add a precise volume of the chosen solvent (e.g., 1-2 mL) to each vial.[10]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[11] It is advisable to take measurements at different time points (e.g., 24h and 48h) to ensure equilibrium has been reached.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Filter the suspension using a syringe filter chemically compatible with the solvent.

-

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant or filtrate.

-

If necessary, dilute the sample with the appropriate mobile phase (for HPLC) or solvent to fall within the linear range of the analytical method.

-

Quantify the concentration of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid in the sample using a pre-validated HPLC or UV-Vis method with a proper calibration curve.

-

-

Calculation:

-

Calculate the solubility in the chosen units (e.g., mg/mL or µg/mL) by accounting for any dilution factors.

-

Report the average solubility from the triplicate measurements along with the standard deviation.

-

Molecular Interactions and Solubility

The interplay of intermolecular forces governs the dissolution process. The following diagram illustrates the key interactions involved in the solubilization of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid in a polar protic solvent like water.

Caption: Intermolecular forces in the dissolution of the target compound.

Conclusion

While a definitive, quantitative solubility profile for 5-(ethoxycarbonyl)thiophene-2-carboxylic acid across a range of solvents awaits exhaustive experimental determination, this guide provides a robust framework for obtaining this critical data. By understanding the compound's physicochemical properties and diligently applying the gold-standard shake-flask method, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the development of any potential drug candidate, ensuring a solid foundation for subsequent formulation and preclinical studies.

References

-

Thiophene-3-carboxylic acid - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

-

Structure and Properties of Carboxylic Acids. (2022, October 4). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 13, 2026, from [Link]

-

Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

-

Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. Retrieved January 13, 2026, from [Link]

-

Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (2016, October 17). Retrieved January 13, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved January 13, 2026, from [Link]

-

Physical Properties of Carboxylic Acids. (2023, August 15). CK-12 Foundation. Retrieved January 13, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 13, 2026, from [Link]

-

How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Retrieved January 13, 2026, from [Link]

-

Carboxylic Acids Solubility in Water. (n.d.). Pass My Exams. Retrieved January 13, 2026, from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. passmyexams.co.uk [passmyexams.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the heterocyclic systems, thiophene and its derivatives have consistently emerged as "privileged pharmacophores" due to their versatile biological activities and favorable physicochemical properties.[1] The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity and planarity while introducing a sulfur heteroatom that can engage in unique interactions with biological targets and favorably modulate metabolic pathways. This has led to the successful development of numerous FDA-approved drugs containing a thiophene nucleus, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[1]

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a bifunctional building block of significant interest. Its dissymmetric substitution pattern, featuring a carboxylic acid at the 2-position and an ethyl ester at the 5-position, provides orthogonal chemical handles for sequential and site-selective modification. This allows for the controlled and rational construction of complex molecular architectures, making it an invaluable intermediate for building libraries of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and core applications of this key intermediate, offering field-proven insights for its effective utilization in research and development.

Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

The synthesis of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid is most reliably achieved through a two-step process commencing with the corresponding diester, diethyl thiophene-2,5-dicarboxylate. The causality behind this strategy is rooted in the principles of chemical selectivity. By starting with the symmetric diester, one can leverage subtle differences in reactivity or, more commonly, stoichiometric control to achieve selective mono-hydrolysis.

Step 1: Synthesis of Diethyl thiophene-2,5-dicarboxylate

The precursor diester can be readily prepared via a classic Fischer esterification of commercially available thiophene-2,5-dicarboxylic acid.[2] The reaction is typically performed in an excess of absolute ethanol, which serves as both reactant and solvent, with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by ethanol. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Step 2: Selective Mono-hydrolysis

The critical step is the selective saponification of one of the two ester groups. This is a self-validating system based on precise stoichiometric control. By using exactly one equivalent of a strong base (e.g., potassium hydroxide or sodium hydroxide) in a suitable solvent system like an ethanol/water mixture, the reaction can be stopped predominantly at the mono-acid stage. The choice of an alkali metal hydroxide is crucial; it provides the hydroxide nucleophile for ester hydrolysis. The reaction is typically monitored by thin-layer chromatography (TLC) to prevent the formation of the diacid byproduct. The slightly different electronic environments of the two ester groups may contribute to a degree of selectivity, but careful control of stoichiometry and reaction time is the primary driver for success. A protocol adapted from the well-documented synthesis of the methyl analog provides a robust and reliable method.[3]

Experimental Protocol: Selective Hydrolysis

-

Dissolution: Dissolve diethyl thiophene-2,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Base Addition: Prepare a solution of potassium hydroxide (1.0 eq) in water. Add this solution dropwise to the stirred diester solution at room temperature. Causality Note: Slow, controlled addition prevents localized high concentrations of base, which could promote di-hydrolysis.

-

Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC until the starting diester is consumed (typically 3-5 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to approximately pH 3-4 by the slow addition of cold dilute hydrochloric acid (e.g., 2 M HCl). Causality Note: The carboxylic acid is protonated at low pH, causing it to become insoluble in water and precipitate out.

-

Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 5-(ethoxycarbonyl)thiophene-2-carboxylic acid.

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound via esterification and selective hydrolysis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a building block is essential for its effective use in synthesis, for reaction monitoring, and for the characterization of its derivatives.

Data Summary Table

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₈O₄S | [4] |

| Molecular Weight | 200.21 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid | Analogy to methyl ester[3] |

| Melting Point | Not reported; methyl analog melts at 154-158 °C | [3] |

| Solubility | Soluble in common organic solvents (DMSO, MeOH, DCM); sparingly soluble in water. | General properties of carboxylic acids. |

| ¹H NMR (Predicted) | ~12-13 ppm (s, 1H, COOH) : Broad singlet, exchangeable with D₂O.[5]~7.7 ppm (d, 1H, Th-H) : Doublet for proton adjacent to COOH.~7.5 ppm (d, 1H, Th-H) : Doublet for proton adjacent to COOEt.4.38 ppm (q, 2H, OCH₂) : Quartet from ethyl group.1.39 ppm (t, 3H, CH₃) : Triplet from ethyl group. | Based on typical chemical shifts for functional groups and thiophene derivatives.[5][6] |

| ¹³C NMR (Predicted) | ~165-170 ppm (C=O) : Carboxylic acid carbonyl.[7]~160-165 ppm (C=O) : Ester carbonyl.[7]~130-145 ppm (Th-C) : Four distinct signals for the thiophene ring carbons.~62 ppm (OCH₂) : Methylene carbon of the ethyl ester.~14 ppm (CH₃) : Methyl carbon of the ethyl ester. | Based on standard chemical shift tables and published data for similar structures.[7][8] |

Chemical Reactivity and Synthetic Utility

The key advantage of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid lies in the differential reactivity of its two functional groups, enabling selective transformations.

-

Carboxylic Acid Derivatization: The carboxylic acid at the 2-position is the more reactive site for many transformations. It can be readily converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then serves as a highly reactive intermediate for forming amides, esters, and other acid derivatives. Standard peptide coupling conditions (e.g., using HATU, HOBt, or EDC) allow for the direct formation of amides by reaction with amines, a cornerstone of medicinal chemistry.

-

Ester Group Manipulation: The ethyl ester at the 5-position is generally less reactive. It can be hydrolyzed to the corresponding carboxylic acid under more forcing basic conditions (using excess base or higher temperatures) than those used for its formation. It can also undergo transesterification in the presence of a different alcohol and a suitable catalyst.

This orthogonality allows for a modular approach to synthesis. For example, one can first form an amide at the 2-position and then, in a subsequent step, hydrolyze the ester at the 5-position to unmask a second carboxylic acid for further modification.

Reactivity and Derivatization Diagram

Caption: Key selective transformations of the bifunctional thiophene building block.

Applications in Drug Discovery and Development

The thiophene scaffold is a well-established component of numerous therapeutic agents.[1] The 2,5-disubstituted pattern is particularly valuable as it projects substituents in defined vectors from the planar ring, allowing for precise interaction with receptor pockets or enzyme active sites.

-

Anti-inflammatory Agents: Thiophene-2-carboxylic acid derivatives are precursors to several anti-inflammatory drugs.[9] The carboxylic acid moiety often serves as a key pharmacophoric element that mimics the native substrate of enzymes like cyclooxygenase (COX), while the substituent at the 5-position can be tailored to enhance potency and selectivity.

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate heterocyclic scaffolds to interact with the ATP-binding site. The thiophene ring in molecules derived from 5-(ethoxycarbonyl)thiophene-2-carboxylic acid can serve as a core scaffold onto which various recognition elements are appended. For instance, the carboxylic acid can be converted to an amide that forms a critical hydrogen bond with the hinge region of a kinase.

-

Other Therapeutic Areas: The versatility of the thiophene ring has led to its inclusion in drugs for a wide range of conditions, including antimicrobials, anticoagulants, and central nervous system disorders.[1][3] The ability to fine-tune the electronic properties of the ring and the steric bulk of its substituents through intermediates like the title compound is a key enabler of this diversity.

Conclusion

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature allows for controlled, sequential diversification, enabling the efficient exploration of chemical space around a privileged heterocyclic core. The synthetic routes are robust and scalable, and its reactivity is well-understood and predictable. For researchers and drug development professionals, mastering the use of this building block opens up a wealth of possibilities for designing the next generation of innovative therapeutics.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Master's Thesis). Available from: [Link]

- Google Patents. CN103467487A - Method for preparing 2,5-dicarboxylic acid diethy-3,4-ethylenedioxythiophene under catalysis of crown ether type phase transfer catalyst.

- Google Patents. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ....

-

Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. Available from: [Link]

-

Khusnutdinov, R. I., et al. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 818352, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Available from: [Link]

-

Al-Otaibi, J. S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. Available from: [Link]

-

Nature. Synthesis of disodium 2, 5-dicarboxylic acid diethyl-3, 4-dihydroxythiophene. Available from: [Link]

-

SpectraBase. Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

Xia, G. M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. Available from: [Link]

-

Journal of the American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Available from: [Link]

- Google Patents. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.

- Google Patents. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 156910-49-5|5-(Ethoxycarbonyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

A Researcher's Guide to Sourcing 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid: From Catalog to Custom Synthesis

Introduction: The Strategic Value of Functionalized Thiophenes

In the landscape of modern drug discovery and materials science, the thiophene ring serves as a privileged scaffold. Its structural similarity to a benzene ring, coupled with a distinct electronic profile, makes it a valuable bioisostere for modulating potency, selectivity, and pharmacokinetic properties of bioactive molecules.[1][2] Thiophene derivatives are integral to a range of pharmaceuticals and advanced materials.[3] The strategic functionalization of this ring with multiple, orthogonally reactive groups elevates its utility from a simple core to a versatile synthetic building block.

This guide focuses on one such strategic molecule: 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid . Possessing both a carboxylic acid and an ethyl ester at opposing ends of the thiophene core, this compound offers two distinct chemical handles. This bifunctionality is highly sought after for constructing complex molecular architectures, linkers, and novel chemical entities. Herein, we provide an in-depth analysis of its commercial availability, guidance on supplier evaluation, and a technical overview for its effective integration into research and development workflows.

Chemical Profile and Identification

Precise identification is the cornerstone of chemical procurement. The target compound is defined by the following identifiers. For comparative purposes, data for its closely related methyl-ester analog, which is more widely documented, is also included.

| Feature | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | 5-(Methoxycarbonyl)thiophene-2-carboxylic acid |

| CAS Number | 156910-49-5[4] | 50340-79-9[5][6] |

| Molecular Formula | C₈H₈O₄S[4] | C₇H₆O₄S[5][6] |

| Molecular Weight | 200.21 g/mol [4] | 186.19 g/mol [5][6] |

| Chemical Structure | (See Figure 1) | (Similar to Figure 1, with a methyl group) |

Molecular Structure and Key Functional Groups

The synthetic utility of this molecule is rooted in its structure. The carboxylic acid at the C2 position is the more reactive site for standard amide or ester coupling reactions, while the ethyl ester at C5 provides a more sterically hindered and less reactive handle that can be carried through several synthetic steps before being selectively hydrolyzed if needed.

Figure 1: Key functional regions of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Part 1: Commercial Availability and Supplier Vetting

Sourcing specialized chemical reagents like 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid requires a diligent approach. While not as ubiquitous as its parent compound, thiophene-2-carboxylic acid, it is available from a select number of fine chemical suppliers.

Known Commercial Suppliers

Our research indicates that this compound is available through specialized chemical providers. The following table summarizes known and potential sources.

| Supplier | Availability Status | Key Considerations for Researchers |

| BLD Pharm | Listed as a catalog product (CAS 156910-49-5)[4] | - Action: Verify stock and lead time. Request a lot-specific Certificate of Analysis (CoA) to confirm purity (>97% is typical for such building blocks). |

| Major Chemical Catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific, etc.) | Not typically listed as a stock item. | - Action: These suppliers often have robust custom synthesis divisions. Inquire with them for a quote, providing the CAS number and required quantity/purity. They may also source it from smaller producers. |

| Specialty Building Block Providers (e.g., Biosynth, Enamine) | May not be a standard catalog item but falls within their core competency. | - Action: Check their online databases. If not found, submit a synthesis inquiry. These companies are well-equipped for synthesizing novel thiophene derivatives. |

The Self-Validating Protocol: A Scientist's Approach to Procurement

Trustworthiness in chemical sourcing is paramount. A reagent of questionable purity can invalidate weeks of research. The following workflow is a self-validating system to ensure the quality of the procured material.

Figure 2: A robust workflow for the procurement and validation of specialized reagents.

Part 2: Technical Insights for the Bench Scientist

Physicochemical Properties and Handling

-

Appearance: Expected to be a white to off-white solid, similar to its methyl analog and parent acid.[2]

-

Storage: Proper storage is crucial to maintain stability. The supplier recommendation is to keep the material in a dark place, sealed in a dry environment at 2-8°C.[4] An inert atmosphere (Argon or Nitrogen) is advisable for long-term storage to prevent gradual degradation.

Application in Synthesis: The Causality Behind its Utility

The value of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid lies in its bifunctional nature, making it an ideal starting point for multi-step syntheses.

-

As a Scaffold for Amide Libraries: The carboxylic acid can be readily activated (e.g., using HATU, EDC, or conversion to the acid chloride) and coupled with a diverse range of amines. This is a foundational strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The ethyl ester remains intact under many standard coupling conditions, serving as a placeholder for future modification.

-

Bioisosteric Replacement: The thiophene core is a well-established bioisostere of a 1,4-disubstituted phenyl ring.[1] For drug development professionals, replacing a phenyl-based linker with this thiophene analog can favorably alter solubility, cell permeability, and metabolic stability without drastically changing the core geometry required for biological target engagement.

-

Orthogonal Deprotection: After initial modifications via the carboxylic acid, the ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions, revealing a new reactive site for a subsequent chemical transformation. This orthogonal reactivity is key to building complex molecules in a controlled, stepwise manner.

Essential Quality Control upon Receipt

Before committing a newly acquired reagent to a reaction, independent verification is a critical, non-negotiable step.

-

Step 1: Documentation Review: Ensure the Certificate of Analysis (CoA) matches the product label (Name, CAS number, Lot number). Check the reported purity and the analytical method used (e.g., HPLC, NMR).

-

Step 2: ¹H NMR Spectroscopy: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should be clean and consistent with the expected structure:

-

Two distinct doublets in the aromatic region for the thiophene protons.

-

A quartet and a triplet characteristic of the ethyl group.

-

A broad singlet for the carboxylic acid proton (this may be absent or shifted depending on the solvent and water content).

-

-

Step 3: Purity Assessment: While a full quantitative analysis is often unnecessary for initial validation, the NMR spectrum should be free of significant signals from residual solvents or other impurities. For more sensitive applications, an HPLC trace from the CoA provides a more accurate purity value.

By adhering to this structured approach of diligent sourcing, rigorous evaluation, and in-house validation, researchers can confidently incorporate 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid into their synthetic programs, ensuring the integrity and reproducibility of their scientific outcomes.

References

-

PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Porphyrin Systems. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

Xia, G. et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 156910-49-5|5-(Ethoxycarbonyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. usbio.net [usbio.net]

- 6. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in materials science

An In-depth Technical Guide to the Applications of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid in Materials Science

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the applications of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in the field of materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this versatile thiophene derivative. This guide delves into its role as a precursor in the synthesis of advanced materials, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Versatility of a Bifunctional Thiophene Monomer